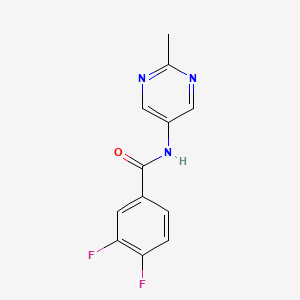
3,4-difluoro-N-(2-methylpyrimidin-5-yl)benzamide
Cat. No. B8771092
Key on ui cas rn:
582323-17-9
M. Wt: 249.22 g/mol
InChI Key: GDCRUNGEGSEXCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07205307B2
Procedure details


A mixture of trimethylboroxine (27 μL, 0.19 mmol), Pd(dppf)2Cl2 (22 mg, 0.019 mmol), Cs2CO3 (185 mg, 0.57 mmol) and N-(2-chloro-pyrimidin-5-yl)-3,4-difluoro-benzamide (H) (50 mg, 0.19 numol) in dioxane (1 mL)/H2O (0.1 mL) was heated at 110–130° C. (bath temperature) for 1 h. The crude reaction mixture was filtered through a pad of celite and concentrated under reduced pressure. Purification of the crude material by column chromatography (hexanes/EtOAc) gave the desired product as white solid (27 mg, 57%).

Name
Cs2CO3
Quantity
185 mg
Type
reactant
Reaction Step One

Quantity
50 mg
Type
reactant
Reaction Step One




Name
Yield
57%
Identifiers


|
REACTION_CXSMILES
|
CB1OB(C)OB(C)O1.[C:10]([O-])([O-])=O.[Cs+].[Cs+].Cl[C:17]1[N:22]=[CH:21][C:20]([NH:23][C:24](=[O:33])[C:25]2[CH:30]=[CH:29][C:28]([F:31])=[C:27]([F:32])[CH:26]=2)=[CH:19][N:18]=1.O>O1CCOCC1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[F:32][C:27]1[CH:26]=[C:25]([CH:30]=[CH:29][C:28]=1[F:31])[C:24]([NH:23][C:20]1[CH:19]=[N:18][C:17]([CH3:10])=[N:22][CH:21]=1)=[O:33] |f:1.2.3,7.8.9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
27 μL
|
|
Type
|
reactant
|
|
Smiles
|
CB1OB(OB(O1)C)C
|
|
Name
|
Cs2CO3
|
|
Quantity
|
185 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
|
Name
|
|
|
Quantity
|
50 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=C(C=N1)NC(C1=CC(=C(C=C1)F)F)=O
|
|
Name
|
|
|
Quantity
|
0.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
|
Name
|
|
|
Quantity
|
22 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated at 110–130° C. (bath temperature) for 1 h
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude reaction mixture
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered through a pad of celite
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification of the crude material by column chromatography (hexanes/EtOAc)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=C(C(=O)NC=2C=NC(=NC2)C)C=CC1F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 27 mg | |
| YIELD: PERCENTYIELD | 57% | |
| YIELD: CALCULATEDPERCENTYIELD | 58.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
